molecular formula C3H3ClFNO3 B044979 1-Chloro-1-fluoro-1-nitropropan-2-one CAS No. 125013-74-3

1-Chloro-1-fluoro-1-nitropropan-2-one

Cat. No.: B044979
CAS No.: 125013-74-3
M. Wt: 155.51 g/mol
InChI Key: RUVOGHRVLQFGKN-UHFFFAOYSA-N
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Description

1-Chloro-1-fluoro-1-nitropropan-2-one (CFNP) is a halogenated nitroketone with the molecular formula C₃H₂ClFNO₃. Its structure features a propan-2-one backbone substituted with chlorine, fluorine, and nitro groups on the same carbon atom.

Properties

CAS No.

125013-74-3

Molecular Formula

C3H3ClFNO3

Molecular Weight

155.51 g/mol

IUPAC Name

1-chloro-1-fluoro-1-nitropropan-2-one

InChI

InChI=1S/C3H3ClFNO3/c1-2(7)3(4,5)6(8)9/h1H3

InChI Key

RUVOGHRVLQFGKN-UHFFFAOYSA-N

SMILES

CC(=O)C([N+](=O)[O-])(F)Cl

Canonical SMILES

CC(=O)C([N+](=O)[O-])(F)Cl

Synonyms

2-Propanone, 1-chloro-1-fluoro-1-nitro-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares CFNP with structurally analogous compounds, focusing on molecular properties, reactivity, and applications.

1-Chloro-1,1-difluoro-3-phenylpropan-2-one

  • Molecular Formula: C₉H₇ClF₂O (vs. C₃H₂ClFNO₃ for CFNP)
  • Key Features :
    • Differs by replacing CFNP’s nitro group with a second fluorine and adding a phenyl substituent.
    • Liquid at room temperature (stored at 4°C) with a higher molecular weight (204.6 g/mol) due to the phenyl group .

1-Chloro-1-nitropropane

  • Molecular Formula: C₃H₆ClNO₂ (simplified compared to CFNP)
  • Key Features :
    • Lacks fluorine and the ketone group but shares the nitro and chlorine substituents.
    • Likely less polar than CFNP due to the absence of fluorine and ketone, affecting solubility and volatility .
  • Applications : Nitroalkanes like this are used as solvents or intermediates in explosives, suggesting CFNP’s nitro group could confer similar energetic properties.

3-Chloro-1-propene (Allyl Chloride)

  • Molecular Formula : C₃H₅Cl
  • Key Features: A chlorinated alkene with high volatility (boiling point 45°C) and carcinogenic properties .

1-Amino-3-fluoropropan-2-ol Hydrochloride

  • Molecular Formula: C₃H₉ClFNO
  • Key Features :
    • Contains fluorine and an amine group but lacks nitro and ketone functionalities.
    • Used in pharmaceutical synthesis (95% purity), highlighting fluorine’s role in bioactive molecule design . CFNP’s fluorine might similarly enhance stability in drug intermediates.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Physical State Toxicity/Applications
1-Chloro-1-fluoro-1-nitropropan-2-one (CFNP) C₃H₂ClFNO₃ 163.5 (calculated) Cl, F, NO₂, ketone Likely liquid High reactivity (inferred)
1-Chloro-1,1-difluoro-3-phenylpropan-2-one C₉H₇ClF₂O 204.6 Cl, 2F, ketone, phenyl Liquid Stabilized aromatic reactions
1-Chloro-1-nitropropane C₃H₆ClNO₂ 123.5 Cl, NO₂ Liquid (inferred) Explosive precursor
3-Chloro-1-propene (Allyl Chloride) C₃H₅Cl 76.53 Cl, alkene Gas/Liquid Carcinogen, solvent production
1-Amino-3-fluoropropan-2-ol Hydrochloride C₃H₉ClFNO 141.6 F, Cl, amine, alcohol Solid Pharmaceutical intermediate

Key Research Findings

  • Reactivity : CFNP’s nitro and ketone groups likely make it more reactive than allyl chloride or phenyl-substituted analogs. Nitro groups enhance electrophilicity, facilitating nucleophilic substitutions or condensations .
  • Toxicity : Chlorinated nitro compounds often exhibit higher toxicity due to metabolic release of nitro radicals. CFNP’s fluorine may mitigate this by increasing stability, as seen in fluorinated pharmaceuticals .
  • Synthetic Utility: CFNP’s trifunctional carbon (Cl, F, NO₂) could serve as a versatile building block for fluorinated explosives or agrochemicals, analogous to 1-chloro-1-nitropropane’s role in nitro chemistry .

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